An In-Depth Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate (CAS: 82548-54-7)
An In-Depth Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate (CAS: 82548-54-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
Tert-butyl 2-(3-hydroxyphenyl)acetate, a seemingly unassuming organic molecule, holds significant potential within the realm of drug discovery and development. Its unique structural combination of a lipophilic tert-butyl ester and a biologically active phenolic moiety positions it as a valuable intermediate and a candidate for prodrug strategies. This guide, intended for the discerning scientific audience, delves into the core technical aspects of this compound, from its synthesis and characterization to its promising applications, particularly in the context of cardiovascular disease. By providing a comprehensive understanding of its chemical behavior and biological relevance, we aim to empower researchers to unlock the full potential of this versatile scaffold.
Physicochemical Properties and Structural Elucidation
Tert-butyl 2-(3-hydroxyphenyl)acetate is a white to off-white solid at room temperature. A thorough understanding of its fundamental properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 82548-54-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| IUPAC Name | tert-butyl 2-(3-hydroxyphenyl)acetate | |
| SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | [1] |
| Predicted XlogP | 2.2 | [2] |
Synthesis of Tert-butyl 2-(3-hydroxyphenyl)acetate: A Practical Approach
The synthesis of tert-butyl 2-(3-hydroxyphenyl)acetate can be approached through several methodologies common in organic chemistry for the formation of tert-butyl esters. These include direct esterification and transesterification. However, a particularly effective and well-documented method is the palladium-catalyzed α-arylation of a tert-butyl acetate enolate.
Palladium-Catalyzed α-Arylation of a Zinc Enolate
This modern synthetic approach offers a direct and efficient route to couple an aryl halide with an ester enolate, forming a C-C bond. The synthesis of tert-butyl 2-(3-hydroxyphenyl)acetate has been successfully achieved using this methodology.
Reaction Scheme:
Figure 1: Palladium-catalyzed synthesis of tert-butyl 2-(3-hydroxyphenyl)acetate.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of ester enolates.
Materials:
-
tert-Butyl acetate
-
3-Bromophenol
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Zinc Chloride (ZnCl₂)
-
Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Q-phos)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Formation of the Zinc Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl acetate in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of a strong base (e.g., LDA) to generate the lithium enolate. After stirring for a specified time, add a solution of zinc chloride in THF to transmetalate the lithium enolate to the more stable zinc enolate.
-
Cross-Coupling Reaction: To the solution of the zinc enolate, add 3-bromophenol, the palladium catalyst, and the phosphine ligand.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Use of a Strong Base: A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon of the sterically hindered tert-butyl acetate.
-
Transmetalation to Zinc Enolate: Zinc enolates are generally more stable and less reactive than their lithium counterparts, which can help to prevent side reactions.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as Q-phos, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of tert-butyl 2-(3-hydroxyphenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A singlet for the two protons of the methylene group.
-
A set of multiplets for the four aromatic protons.
-
A broad singlet for the phenolic hydroxyl proton.
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Predicted chemical shifts are a valuable tool for structural confirmation.[3][4] Based on analogous structures, the following approximate chemical shifts (in ppm) can be expected:
-
C=O (ester): 170-175
-
Aromatic carbons: 115-157
-
Quaternary carbon (tert-butyl): ~81
-
CH₂: ~43
-
CH₃ (tert-butyl): ~28
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.[5][6] Key characteristic absorption bands for tert-butyl 2-(3-hydroxyphenyl)acetate are expected in the following regions (in cm⁻¹):
-
O-H stretch (phenol): A broad band around 3300-3500.
-
C-H stretch (aliphatic): Around 2850-3000.
-
C=O stretch (ester): A strong, sharp band around 1730.
-
C=C stretch (aromatic): Peaks in the 1450-1600 region.
-
C-O stretch (ester and phenol): In the fingerprint region, typically between 1000 and 1300.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] For tert-butyl 2-(3-hydroxyphenyl)acetate, the predicted monoisotopic mass is 208.110 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, common adducts and their expected m/z values include:
-
[M+H]⁺: 209.117
-
[M+Na]⁺: 231.099
-
[M-H]⁻: 207.103[2]
Applications in Drug Development: A Prodrug Perspective
The true potential of tert-butyl 2-(3-hydroxyphenyl)acetate in drug development lies in its ability to serve as a prodrug or a key building block for more complex molecules. The core 3-hydroxyphenylacetic acid (3-HPAA) moiety is a known metabolite of dietary flavonoids and has demonstrated significant biological activity.
The Biological Significance of the 3-Hydroxyphenylacetic Acid (3-HPAA) Core
Research has shown that 3-HPAA exhibits vasorelaxant properties and can lead to a dose-dependent decrease in arterial blood pressure. This effect is believed to be at least partially mediated by the release of nitric oxide from the endothelium. This positions 3-HPAA and its derivatives as promising candidates for the development of novel cardiovascular drugs.
Signaling Pathway:
Figure 2: Proposed mechanism of 3-HPAA-induced vasodilation.
Tert-butyl 2-(3-hydroxyphenyl)acetate as a Prodrug
Phenolic compounds often suffer from poor bioavailability due to rapid first-pass metabolism.[5] The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, leading to rapid clearance from the body. A common strategy to overcome this limitation is to mask the phenolic group as an ester, creating a more lipophilic prodrug that can be absorbed more readily.[5]
Tert-butyl 2-(3-hydroxyphenyl)acetate fits this profile perfectly. The tert-butyl ester group increases the lipophilicity of the molecule, which can enhance its absorption across biological membranes. Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active 3-hydroxyphenylacetic acid.
Prodrug Activation Workflow:
Figure 3: Prodrug activation of tert-butyl 2-(3-hydroxyphenyl)acetate.
A Versatile Building Block in API Synthesis
Beyond its potential as a prodrug, tert-butyl 2-(3-hydroxyphenyl)acetate serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[8] The phenolic hydroxyl group and the ester functionality provide two distinct points for further chemical modification, allowing for the construction of a diverse range of molecular architectures.
Safety and Handling
GHS Hazard Classification (Predicted):
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion and Future Outlook
Tert-butyl 2-(3-hydroxyphenyl)acetate represents a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, combined with the established biological activity of its core 3-hydroxyphenylacetic acid moiety, makes it a compelling candidate for further investigation. The prodrug strategy offers a promising avenue to enhance the therapeutic potential of 3-HPAA, particularly for cardiovascular applications. Furthermore, its versatility as a chemical building block opens up possibilities for the creation of novel and complex drug candidates. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of tert-butyl 2-(3-hydroxyphenyl)acetate, as well as exploring its utility in the synthesis of new chemical entities targeting a range of therapeutic areas.
References
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PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
- Dhareshwar, S. S., & Stella, V. J. (2008). Prodrugs of Alcohols and Phenols. In Prodrugs (pp. 33-78). Springer.
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MassBank. TERT-BUTYL ACETATE. [Link]
- Google Patents. (2020). Application of a kind of p-hydroxyphenylacetic acid in preventing and/or treating cardiovascular disease. CN111743885A.
- MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 27(15), 4992.
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Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
- PubMed. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(2), 893.
- Google Patents. (2004).
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Supporting Information. [Link]
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Chegg. 2. Label both the literature and experimental IR spectra for the isopentyl acetate product... [Link]
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ResearchGate. ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone... [Link]
- Google Patents. (1989). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. US4885382A.
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PubChemLite. Tert-butyl 2-(3-hydroxyphenyl)acetate. [Link]
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PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]
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PubChem. 3-Hydroxyphenylacetate. National Center for Biotechnology Information. [Link]
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